molecular formula C21H25N5O2 B12167204 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

Cat. No.: B12167204
M. Wt: 379.5 g/mol
InChI Key: PCSVXRBXRJUWOB-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a triazolopyridine moiety

Preparation Methods

The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a ketone.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized through a cyclization reaction involving a hydrazine derivative and a pyridine carboxylic acid.

    Final Coupling: The final step involves coupling the piperazine derivative with the triazolopyridine moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Chemical Reactions Analysis

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the triazolopyridine moiety, potentially leading to the formation of dihydro derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the piperazine ring or the triazolopyridine moiety.

Scientific Research Applications

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a model compound in chemical research to study the reactivity and properties of piperazine and triazolopyridine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, such as anxiolytic, antidepressant, or antipsychotic activities.

Comparison with Similar Compounds

1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one: This compound features a chlorophenyl group instead of a methoxyphenyl group, which can lead to different pharmacological properties.

    1-[4-(4-Bromophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one: The presence of a bromophenyl group can influence the compound’s reactivity and biological activity.

    1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a different triazole moiety, which can affect its chemical and biological properties.

Properties

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one

InChI

InChI=1S/C21H25N5O2/c1-28-18-10-8-17(9-11-18)24-13-15-25(16-14-24)21(27)7-4-6-20-23-22-19-5-2-3-12-26(19)20/h2-3,5,8-12H,4,6-7,13-16H2,1H3

InChI Key

PCSVXRBXRJUWOB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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